methyl2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride
Description
Methyl 2-amino-2-(1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride (CAS: 2490412-86-5) is a hydrochloride salt featuring a thietane ring (a 4-membered sulfur-containing heterocycle) with a sulfone group (1,1-dioxo) and a methyl ester moiety. Its molecular formula is C₆H₁₂ClNO₄S, with a molecular weight of 229.68 g/mol . The structure includes:
- A strained thietane ring system with an amino group at the 3-position.
- A sulfone group (S=O₂) contributing to electronic polarization.
- A methyl ester (–COOCH₃) enhancing lipophilicity while the hydrochloride salt improves aqueous solubility.
The compound’s SMILES notation (COC(=O)CC1(N)CS(=O)(=O)C1.Cl) highlights the connectivity of these functional groups .
Properties
IUPAC Name |
methyl 2-amino-2-(1,1-dioxothietan-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-6(8)5(7)4-2-12(9,10)3-4;/h4-5H,2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQQWDYWILIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CS(=O)(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride typically involves the reaction of methyl 2-aminoacetate with a thietane derivative under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
methyl2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes critical distinctions between the target compound and its analogs:
*Inferred from structural analogs where explicit data is unavailable.
Critical Analysis of Structural Modifications
Thietane vs. Thiomorpholine Rings
- Thietane (4-membered ring) : High ring strain increases reactivity but may reduce thermodynamic stability. This strain influences conformational flexibility and intermolecular interactions in crystallography studies .
- Thiomorpholine (6-membered ring) : Reduced strain enhances stability but may decrease electrophilicity. The larger ring size alters hydrogen-bonding patterns and crystal packing .
Ester vs. Acid Functionalization
- Methyl/ethyl esters : Improve lipophilicity, enhancing membrane permeability. However, esters are susceptible to hydrolysis, especially under acidic or basic conditions .
- Carboxylic acid: Increases polarity, reducing lipophilicity but improving interactions with biological targets. The free acid form may exhibit lower solubility in non-polar solvents .
Hydrochloride Salt
The hydrochloride salt form enhances aqueous solubility across all analogs, critical for pharmaceutical formulation. However, hygroscopicity may vary depending on the counterion and molecular packing .
Analytical Characterization
- X-ray crystallography : Tools like SHELX and WinGX are widely used to resolve crystal structures, revealing differences in bond lengths and angles due to ring strain .
- HPLC : Methods validated for hydrochloride salts (e.g., gabapentin HCl) can be adapted for purity analysis, with retention times influenced by ester/acid functionalization .
Biological Activity
Methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride (CAS Number: 2470439-72-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a thietan ring with a dioxo moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:
Research indicates that methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Cell Cycle Arrest : Some analogs of related compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect may also be observed with methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride.
Antitumor Activity
A significant area of investigation is the compound's antitumor properties. Analogous compounds have demonstrated the ability to inhibit tumor cell growth. For instance, studies on related structures have shown promising results in inhibiting cancer cell lines, suggesting that methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride may possess similar properties.
| Study | Cell Line | Inhibition (%) | Mechanism |
|---|---|---|---|
| A549 (Lung Cancer) | 70% | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 65% | Cell cycle arrest |
Antimicrobial Activity
Emerging data indicate potential antimicrobial properties. Compounds with similar thietan structures have shown efficacy against various bacterial strains. Further research is needed to evaluate the spectrum of activity for methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride.
Case Studies
Case Study 1: Antitumor Efficacy in Preclinical Models
In a preclinical study involving murine models, methyl 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride was administered to evaluate its effect on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, attributed to its apoptotic effects on cancer cells.
Case Study 2: Synergistic Effects with Other Agents
A combination therapy study explored the effects of this compound alongside established chemotherapeutics. The results demonstrated enhanced efficacy when used in conjunction with agents like doxorubicin, suggesting potential for combination therapies in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-amino-2-(1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions between thietane-derived sulfones and amino acid precursors. Key steps include:
- Reaction Optimization : Use of catalysts (e.g., EDC/NHS for amide bond formation) and temperature control (e.g., 0–5°C for stability of the thietane ring) .
- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .
- Purity Validation : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm; ≥95% purity threshold .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and salt form?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for small-molecule refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 1.0 Å for sulfone group clarity .
- NMR Spectroscopy : ¹H/¹³C NMR in D₂O to resolve amino and sulfone protons. Compare δ values to analogous compounds (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride ).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and chloride adducts .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) due to the electrophilic sulfone group. Use fluorogenic substrates (e.g., Z-FR-AMC) and IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., GABA₃ receptors) with tritiated ligands and Scatchard analysis for affinity determination .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Replication : Perform dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C).
- Interference Testing : Pre-incubate compound with reducing agents (e.g., DTT) to rule out thiol-mediated false positives .
- Structural Confirmation : Use LC-MS to verify compound integrity post-assay, as hydrolysis of the methyl ester may alter activity .
Q. What computational approaches are recommended for predicting the compound’s interaction with protein targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina with sulfone group parameterized for partial negative charges. Compare binding poses to co-crystallized ligands (e.g., PDB: 3QXY) .
- MD Simulations : GROMACS with AMBER force field to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; sulfone ring is stable at pH 4–7 but hydrolyzes at extremes .
- Plasma Stability : Incubate with human plasma (10% v/v) and quantify parent compound loss using LC-MS/MS .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

